(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid
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Overview
Description
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid typically involves the esterification of 4-hydroxybenzoic acid followed by amination. The reaction conditions often include the use of protective groups to prevent unwanted side reactions. For example, the esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid. The subsequent amination step can be achieved using ammonia or an amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxycarbonyloxy group.
(2R)-2-Amino-2-(4-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a methoxycarbonyloxy group.
Uniqueness
(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxycarbonyloxy group allows for unique interactions in biological systems and provides versatility in synthetic applications .
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methoxycarbonyloxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-10(14)16-7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJRJBFXUEENK-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OC1=CC=C(C=C1)[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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